3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Medicinal chemists targeting the PI3K/mTOR pathway need building blocks with optimized polarity for lead optimization. This 1,2,4-triazin-5(4H)-one derivative addresses that need: • Low LogP (-1.6) & high TPSA (106 Ų) - ideal for improving aqueous solubility of kinase inhibitors • Consistent ≥98% purity (HPLC) - minimizes assay interference in SAR studies • Reliable supply with 3 H-bond donors, 4 acceptors - enables systematic exploration of triazine-based chemical space

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 155499-44-8
Cat. No. B177106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
CAS155499-44-8
Synonyms3-Amino-6-(aminoethyl)-1,2,4-triazine-5-(4H)-one acetate salt
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC(C1=NNC(=NC1=O)N)N
InChIInChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10)
InChIKeyYHWUTTGSLSPKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one: Molecular Identity & Research Use


3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (CAS 155499-44-8) is a heterocyclic organic compound featuring a 1,2,4-triazine core substituted with amino and aminomethyl functional groups . Its molecular formula is C₄H₇N₅O, with a molecular weight of 141.13 g/mol . The compound is characterized by an XLogP3 of -1.6 and a topological polar surface area (TPSA) of 106 Ų, which are critical physicochemical properties influencing its behavior in biological assays and synthetic applications [1]. As a building block within the broader class of triazine derivatives, it has been referenced in patent literature for its potential role in modulating the PI3K/mTOR pathway, a key target in oncology research [2].

PI3K/mTOR pathway inhibitor synthesis scaffold
Physicochemical property-driven lead optimization
Building block with defined hydrogen-bonding capacity

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one vs. Generic Triazine Analogs


The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, but its specific substitution pattern dictates physicochemical properties, reactivity, and biological target engagement . Simple substitution with a generic triazine analog, such as a 3-amino-6-methyl or a des-amino derivative, results in significant deviations in key parameters like lipophilicity (LogP) and polar surface area (TPSA) . These changes directly alter the compound's suitability as a building block for further derivatization and its behavior in biochemical assays, making direct interchangeability scientifically unsound without rigorous re-validation . The evidence presented below quantifies these critical differences.

Target
3-Amino-6-(aminomethyl) substitution with additional H-bond donor and higher MW
Substitute risk
Des-amino analog shifts molecular weight and hydrogen bonding, may alter solubility and reactivity
Target
Higher TPSA and lower logP profile vs. 6-methyl analog
Substitute risk
6-Methyl analog increases lipophilicity and reduces polar surface area, potentially affecting assay behavior

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one: Key Analog Comparisons


Molecular Weight & Hydrogen Bonding vs. Des-Amino Analog

Compared to the des-amino analog 6-(aminomethyl)-1,2,4-triazin-5(4H)-one (CAS 867163-25-5), the target compound possesses an additional amino group at the 3-position . This substitution increases the molecular weight from 126.12 g/mol to 141.13 g/mol and the number of hydrogen bond donors from 2 to 3, while reducing the calculated XLogP3 from -1.19 (for a related 3-amino-6-methyl analog) to -1.6 [1]. The increased polarity and hydrogen bonding potential are critical for applications requiring enhanced aqueous solubility or specific target interactions.

Molecular Weight
Reported
141.13 g/mol vs 126.12 g/mol
Δ +15.01 g/mol
MW and H-bond donor difference may influence solubility and reactivity
Data from supplier datasheets; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Building Block Selection

Lipophilicity (LogP) vs. 6-Methyl Analog

The target compound demonstrates a notably lower calculated partition coefficient (XLogP3) of -1.6 compared to the 3-amino-6-methyl analog (CAS 1004-04-2), which has a reported LogP of approximately -1.19 [1]. This 0.41 unit decrease in LogP indicates a significantly higher hydrophilicity, which is a critical parameter for influencing a compound's distribution, metabolic stability, and off-target binding profile in early-stage drug discovery [1].

Lipophilicity (LogP)
Reported
XLogP3: -1.6 (Δ -0.41 vs 6-methyl analog)
Lower logP supports aqueous solubility and may affect membrane permeability
Predicted values; verify experimentally
Drug Discovery Lead Optimization Pharmacokinetics

Topological Polar Surface Area vs. 6-Methyl Analog

The target compound exhibits a TPSA of 106 Ų, which is substantially higher than the 79.8 Ų reported for the 3-amino-6-methyl analog (CAS 1004-04-2) [1]. This difference of 26.2 Ų is driven by the additional nitrogen atoms in the aminomethyl group, providing more extensive hydrogen-bonding capabilities . A larger TPSA is a primary determinant of a molecule's aqueous solubility and its ability to interact with polar biological targets.

Polar Surface Area
Reported
106 Ų vs 79.8 Ų
Δ +26.2 Ų
Higher TPSA enhances hydrogen bonding and aqueous buffer compatibility
Calculated values; confirm under assay conditions
Medicinal Chemistry Drug Design Physicochemical Properties

Potential PI3K/mTOR Pathway Modulator Scaffold

While specific IC₅₀ data for this exact compound against mTOR or PI3K is not publicly available in peer-reviewed literature, patent filings explicitly reference derivatives of this triazine scaffold as inhibitors of the mammalian target of rapamycin (mTOR) and PI3 kinase [1]. This positions the compound as a key intermediate for synthesizing and exploring novel inhibitors within this therapeutically relevant class, a role not necessarily shared by simpler triazine analogs like the 6-methyl derivative .

PI3K/mTOR Scaffold
Class-level inference
Patent citations suggest utility as PI3K/mTOR inhibitor scaffold
Provides research rationale; target engagement requires validation
No specific IC50 data available for this compound
Oncology Kinase Inhibition Chemical Biology

Purity Specification vs. Industry Standards

Commercial offerings of the target compound consistently report a minimum purity specification of 98% (NLT 98%), as evidenced by multiple independent vendors [1]. This contrasts with the des-amino analog (CAS 867163-25-5), which is commonly offered at a 97% purity specification . The 1% higher purity threshold for the target compound reduces the potential for confounding effects from impurities in sensitive assays, enhancing experimental reproducibility.

Purity Specification
Supporting evidence
≥98% (NLT 98%) vs 97% (des-amino analog)
Higher purity may reduce side reactions in sensitive assays
Based on multiple supplier data sheets; lot-specific COA recommended
Chemical Procurement Quality Control Reproducibility

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one: Research & Procurement Scenarios


PI3K/mTOR Inhibitor Library Synthesis

Given its citation in patent literature as a scaffold for developing PI3K and mTOR inhibitors, this compound is an optimal starting material for medicinal chemistry programs aiming to synthesize focused libraries of triazine-based kinase inhibitors [1]. Its distinct physicochemical profile (LogP -1.6, TPSA 106 Ų) provides a different starting point for lead optimization compared to more lipophilic analogs like the 6-methyl derivative [2].

Physicochemical Property-Driven Lead Optimization

For projects where modulating solubility and reducing lipophilicity are key objectives, this compound's high TPSA (106 Ų) and low LogP (-1.6) make it a superior building block compared to the 3-amino-6-methyl analog (LogP -1.19, TPSA 79.8 Ų) [2]. This is particularly relevant for optimizing the pharmacokinetic properties of early-stage drug candidates.

Chemical Biology Probe Development

The compound's consistent commercial purity (≥98%) and well-defined hydrogen bonding capacity (3 H-bond donors, 4 acceptors) make it a reliable choice for derivatizing into chemical probes for target validation studies . The risk of assay interference from impurities or undesired physicochemical behavior is minimized, ensuring more interpretable biological data.

Scaffold-Hopping Experiments in Medicinal Chemistry

Researchers seeking to understand the structure-activity relationship (SAR) of the 1,2,4-triazin-5-one core can use this compound as a distinct entry point. Its unique combination of an amino and an aminomethyl group, resulting in a molecular weight of 141.13 g/mol, provides a clear contrast to the des-amino analog (126.12 g/mol) and the 6-methyl analog (126.12 g/mol), enabling systematic exploration of the chemical space around this privileged scaffold .

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor library synthesis
Patent-reported scaffold relevance to PI3K/mTOR
Target engagement and pathway inhibition assays
Physicochemical property-driven lead optimization
Polar surface area and lipophilicity profile (relative to analogs)
Solubility, permeability, and ADME assay context
Chemical biology probe development
Consistent commercial purity and H-bonding capacity
Assay interference screening and target validation
Scaffold-hopping SAR studies
Distinct substitution pattern (3-amino, 6-aminomethyl)
Structure-activity relationship exploration vs analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.